molecular formula C18H16F4N2O3 B11488699 Ethyl 2-benzamido-3,3,3-trifluoro-2-(4-fluoroanilino)propionate

Ethyl 2-benzamido-3,3,3-trifluoro-2-(4-fluoroanilino)propionate

Cat. No.: B11488699
M. Wt: 384.3 g/mol
InChI Key: FQIIEAPEABEMPE-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions can vary, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity and stability, allowing it to effectively modulate biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated organic molecules, such as:

Uniqueness

The uniqueness of ETHYL 3,3,3-TRIFLUORO-2-[(4-FLUOROPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl groups provide enhanced stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16F4N2O3

Molecular Weight

384.3 g/mol

IUPAC Name

ethyl 2-benzamido-3,3,3-trifluoro-2-(4-fluoroanilino)propanoate

InChI

InChI=1S/C18H16F4N2O3/c1-2-27-16(26)17(18(20,21)22,23-14-10-8-13(19)9-11-14)24-15(25)12-6-4-3-5-7-12/h3-11,23H,2H2,1H3,(H,24,25)

InChI Key

FQIIEAPEABEMPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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